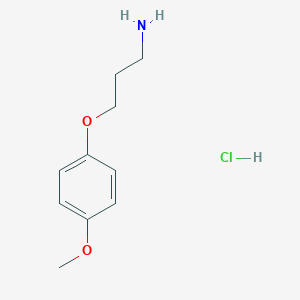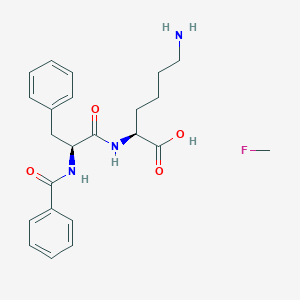
Benzoylphenylalanyllysine fluoromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoylphenylalanyllysine fluoromethane, also known as Z-FA-FMK, is a chemical compound that has been widely used in scientific research for its ability to inhibit proteasome activity. Proteasomes are responsible for breaking down proteins in cells, and their inhibition can have a wide range of effects on cellular processes. In
作用机制
Benzoylphenylalanyllysine fluoromethane works by irreversibly binding to the catalytic subunits of the proteasome, preventing the breakdown of proteins in cells. This leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been shown to activate the unfolded protein response and induce endoplasmic reticulum stress, leading to the upregulation of chaperone proteins and the inhibition of protein synthesis.
生化和生理效应
The biochemical and physiological effects of Benzoylphenylalanyllysine fluoromethane depend on the specific cellular processes that are affected by proteasome inhibition. In cancer cells, Benzoylphenylalanyllysine fluoromethane has been shown to induce apoptosis and inhibit tumor growth. In immune cells, proteasome inhibition can lead to the upregulation of cytokines and the activation of T cells. In neurodegenerative diseases, proteasome inhibition has been linked to the accumulation of misfolded proteins and the induction of cell death.
实验室实验的优点和局限性
One of the main advantages of using Benzoylphenylalanyllysine fluoromethane in lab experiments is its ability to selectively inhibit proteasome activity without affecting other cellular processes. This allows researchers to study the specific effects of proteasome inhibition on different cellular pathways. However, Benzoylphenylalanyllysine fluoromethane also has some limitations, such as its irreversibility and the potential for off-target effects. It is important for researchers to carefully control the dosage and duration of Benzoylphenylalanyllysine fluoromethane treatment to minimize these effects.
未来方向
There are many potential future directions for research on Benzoylphenylalanyllysine fluoromethane and proteasome inhibition. One area of interest is the development of more selective and reversible proteasome inhibitors for use in cancer therapy. Another area of research is the study of the effects of proteasome inhibition on different cellular pathways, such as autophagy and DNA repair. Finally, there is a need for more research on the long-term effects of proteasome inhibition on cellular processes and the development of new therapies to mitigate these effects.
合成方法
The synthesis of Benzoylphenylalanyllysine fluoromethane involves a series of chemical reactions, starting with the synthesis of the amino acids benzoylphenylalanine and lysine. These amino acids are then coupled together using a peptide bond to form the dipeptide benzoylphenylalanyllysine. Finally, the fluoromethyl ketone group is added to the N-terminus of the dipeptide, resulting in the formation of Benzoylphenylalanyllysine fluoromethane.
科学研究应用
Benzoylphenylalanyllysine fluoromethane has been used extensively in scientific research to study the role of proteasomes in cellular processes. It has been shown to inhibit proteasome activity in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been used to study the effects of proteasome inhibition on the immune system, inflammation, and neurodegenerative diseases.
属性
CAS 编号 |
107573-16-0 |
|---|---|
产品名称 |
Benzoylphenylalanyllysine fluoromethane |
分子式 |
C23H30FN3O4 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C22H27N3O4.CH3F/c23-14-8-7-13-18(22(28)29)24-21(27)19(15-16-9-3-1-4-10-16)25-20(26)17-11-5-2-6-12-17;1-2/h1-6,9-12,18-19H,7-8,13-15,23H2,(H,24,27)(H,25,26)(H,28,29);1H3/t18-,19-;/m0./s1 |
InChI 键 |
NKPXSGPTWCLCIR-HLRBRJAUSA-N |
手性 SMILES |
CF.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES |
CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
其他 CAS 编号 |
107573-16-0 |
同义词 |
enzoylphenylalanyllysine fluoromethane Bz-Phe-Lys-CH2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



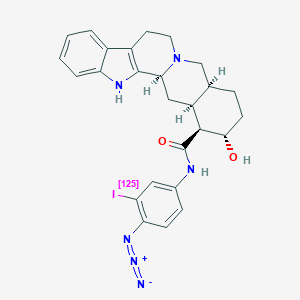
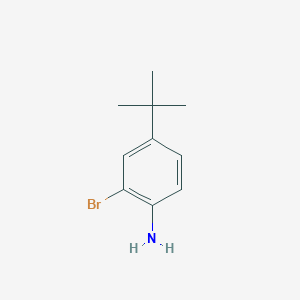
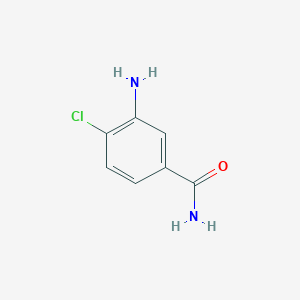
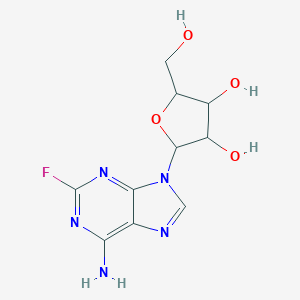
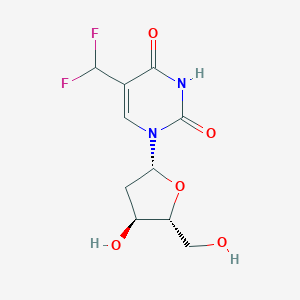
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
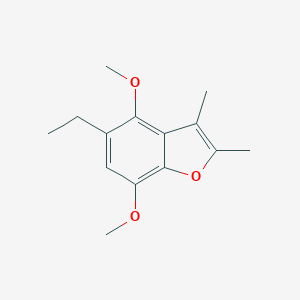
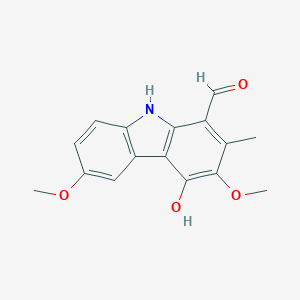
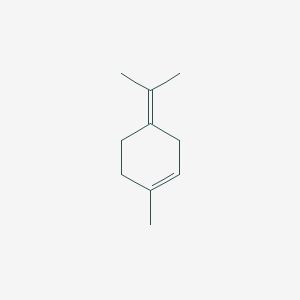
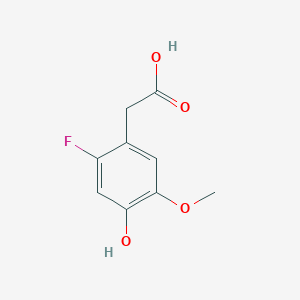
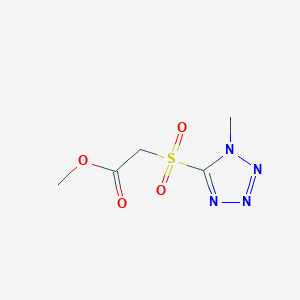
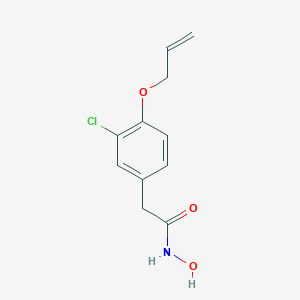
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
